Product packaging for [(1-Methoxyoctyl)sulfanyl]benzene(Cat. No.:CAS No. 89423-37-0)

[(1-Methoxyoctyl)sulfanyl]benzene

Cat. No.: B14381279
CAS No.: 89423-37-0
M. Wt: 252.4 g/mol
InChI Key: DMIVABNHFJKOQJ-UHFFFAOYSA-N
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Description

[(1-Methoxyoctyl)sulfanyl]benzene is a synthetic organic compound featuring a benzene ring linked to a 1-methoxyoctyl chain via a sulfide (sulfanyl) bridge. This molecular structure, which contains both ether and thioether functional groups, makes it a candidate for use as a chemical intermediate in organic synthesis and materials science research. Researchers may employ this compound in the development of novel ligands for catalysis or as a building block for more complex macromolecules. Its structure suggests potential utility as a reference standard in analytical chemistry, particularly for chromatographic analysis or mass spectrometry. As with all chemicals of this class, appropriate safety precautions should be observed. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24OS B14381279 [(1-Methoxyoctyl)sulfanyl]benzene CAS No. 89423-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89423-37-0

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

1-methoxyoctylsulfanylbenzene

InChI

InChI=1S/C15H24OS/c1-3-4-5-6-10-13-15(16-2)17-14-11-8-7-9-12-14/h7-9,11-12,15H,3-6,10,13H2,1-2H3

InChI Key

DMIVABNHFJKOQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(OC)SC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 1 Methoxyoctyl Sulfanyl Benzene

Reactivity Governed by the α-Alkoxy Thioether Linkage

The α-alkoxy thioether moiety, where an oxygen and a sulfur atom are attached to the same carbon, is the central point of reactivity in [(1-Methoxyoctyl)sulfanyl]benzene. This arrangement gives rise to a unique electronic environment that influences its stability and reaction pathways.

Hydrolysis and Transacetalization Reactions of the α-Alkoxy Group

The α-alkoxy group is susceptible to hydrolysis under acidic conditions, a reaction characteristic of acetals and ketals. The presence of the adjacent sulfur atom, however, modifies the reactivity profile. The initial step in acid-catalyzed hydrolysis involves the protonation of the methoxy (B1213986) oxygen. unacademy.com This is followed by the departure of methanol (B129727) to form a resonance-stabilized thionium (B1214772) ion intermediate. This cation is then attacked by water to yield a hemithioacetal, which can further hydrolyze to an aldehyde, a thiol, and methanol.

Transacetalization reactions can also occur, where the methoxy group is exchanged with another alcohol in the presence of an acid catalyst. The equilibrium of this reaction can be controlled by the concentration of the reacting alcohol.

Nucleophilic Substitution at the α-Carbon (e.g., displacement of the methoxy group)

The α-carbon in the α-alkoxy thioether linkage is an electrophilic center. youtube.com Nucleophiles can attack this carbon, leading to the displacement of the methoxy group. The facility of this substitution is enhanced by the ability of the sulfur atom to stabilize the resulting carbocationic intermediate through resonance. For instance, in the presence of a strong nucleophile, the methoxy group can be displaced in a reaction analogous to an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The positive charge on the sulfur in the intermediate makes it an excellent leaving group. libretexts.org

Thiolates, being excellent nucleophiles, can readily participate in such substitution reactions. masterorganicchemistry.com For example, reaction with another thiol in the presence of a base could lead to the formation of a dithioacetal.

Stability and Cleavage of the Carbon-Oxygen (C-O) Bond in the Methoxy Group

The carbon-oxygen bond in the methoxy group is generally stable but can be cleaved under specific and often harsh conditions, typically involving strong acids like HI or HBr at elevated temperatures. unacademy.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion, yielding iodomethane (B122720) and the corresponding α-hydroxy thioether. Cleavage of the C(sp³)–S bond can also be achieved under certain metal-free conditions, for instance, using reagents like Selectfluor, which can lead to the formation of β-alkoxy carbonyl compounds through a cascade of reactions. researchgate.netresearchgate.net

The stability of the C-O bond is influenced by the electronic properties of the rest of the molecule. The presence of the sulfur atom can influence the electron density around the oxygen, but direct cleavage of the C-O bond of the methoxy group without prior reaction at the α-carbon is not a typical reaction pathway under mild conditions.

Electron-Donating and -Withdrawing Effects of the Adjacent Oxygen and Sulfur Atoms

The oxygen and sulfur atoms adjacent to the α-carbon exert competing electronic effects. Oxygen is more electronegative than sulfur and thus has a stronger electron-withdrawing inductive effect. stackexchange.com However, both oxygen and sulfur can act as electron-donating groups through resonance, by sharing their lone pairs of electrons.

Transformations Involving the Sulfanyl (B85325) Group

The sulfur atom in the sulfanyl group of this compound is susceptible to oxidation, leading to a range of oxidized sulfur compounds.

Oxidation Pathways: Sulfoxides, Sulfones, and Sulfonic Acids

The oxidation of the thioether functionality is a common and important transformation. youtube.com The reaction can be controlled to yield different oxidation products depending on the oxidant and reaction conditions.

Sulfoxides: Mild oxidation, for instance with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂), typically converts the thioether to the corresponding sulfoxide (B87167). organic-chemistry.orgresearchgate.net This reaction can often occur even without a catalyst. rsc.org The resulting sulfoxide is a chiral center if the groups attached to the sulfur are different.

Sulfones: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant leads to the formation of a sulfone. youtube.comrsc.org The oxidation of the sulfoxide to the sulfone generally requires a catalyzed reaction. rsc.org The choice of catalyst can influence the selectivity of the oxidation. For example, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the formation of sulfones. organic-chemistry.org

Sulfonic Acids: The formation of sulfonic acids from thioethers requires vigorous oxidative conditions that lead to the cleavage of the carbon-sulfur bond. This is a more drastic transformation compared to the formation of sulfoxides and sulfones.

The selective oxidation of thioethers is a valuable synthetic tool, and various reagents and catalytic systems have been developed to achieve high yields and selectivity for either the sulfoxide or the sulfone. organic-chemistry.org Electrochemical methods also provide a green and selective route for the oxidation of thioethers, where the product selectivity can be controlled by the applied potential. rsc.org

Reactant Reagent/Conditions Major Product Reference
Thioether1 eq. H₂O₂Sulfoxide organic-chemistry.org
ThioetherExcess H₂O₂, NbC catalystSulfone organic-chemistry.org
ThioetherElectrochemical oxidation (lower potential)Sulfoxide rsc.org
ThioetherElectrochemical oxidation (higher potential)Sulfone rsc.org
ThioetherO₂, light, quinoid catalystSulfoxide organic-chemistry.org

Desulfurization Reactions and Carbon-Carbon Bond Formation

Desulfurization of thioethers is a valuable synthetic transformation, often leading to the formation of new carbon-carbon or carbon-hydrogen bonds. In the case of this compound, the carbon-sulfur bond can be cleaved under various conditions.

Reductive desulfurization is commonly achieved using Raney nickel. chem-station.com This process involves the hydrogenolysis of the C-S bond, replacing it with a C-H bond. For this compound, this would likely yield nonane (B91170) and benzene (B151609). The reaction proceeds via the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the C-S bonds and hydrogenation.

Scheme 1: Proposed reductive desulfurization of this compound with Raney Nickel.

Free radical-mediated desulfurization, such as the Barton-McCombie deoxygenation, can also be applied to thio-compounds. chem-station.com While typically used for deoxygenation via a thiocarbonyl derivative, similar conditions involving radical initiators like azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride could potentially cleave the C-S bond.

Furthermore, certain organocatalytic methods have been developed for carbon-sulfur bond formation that, when reversed, imply pathways for desulfurization. For instance, the sulfa-Michael addition of thiols to unsaturated compounds is a known method for C-S bond formation. acs.org The reverse reaction, a retro-sulfa-Michael, could be a potential desulfurization pathway under specific conditions, leading to the formation of a C=C bond.

Reactions with Electrophiles at Sulfur (e.g., S-alkylation, S-chlorination)

The sulfur atom in this compound is nucleophilic due to its lone pairs of electrons and is susceptible to attack by various electrophiles.

S-alkylation: Thioethers readily react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orgwikipedia.org The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a ternary sulfonium salt. libretexts.org These salts are themselves useful alkylating agents. wikipedia.org

Scheme 2: S-alkylation of this compound.

S-chlorination: Thioethers can be chlorinated at the sulfur atom using reagents like N-chlorosuccinimide (NCS) to form sulfenyl chlorides. This reaction proceeds through an electrophilic attack of the positive chlorine from NCS on the sulfur atom. The resulting sulfenyl chloride is a reactive intermediate that can undergo further transformations.

It is important to note that the O,S-acetal functionality may also be sensitive to some of the conditions used for these reactions, potentially leading to competing side reactions.

Radical Reactions Involving the Sulfanyl Moiety

The sulfanyl moiety can participate in radical reactions, typically initiated by homolytic cleavage of the C-S bond or by abstraction of a hydrogen atom from a carbon adjacent to the sulfur. Thiyl radicals (RS•) are key intermediates in many such reactions. wikipedia.orgontosight.ai They can be generated from thiols through hydrogen-atom abstraction by initiators like AIBN. wikipedia.org

While this compound itself is not a thiol, radical conditions could potentially lead to the formation of a thiyl radical. For instance, photolysis or thermolysis in the presence of a radical initiator could lead to homolytic cleavage of the C-S bond, generating a phenylthiyl radical and a (1-methoxyoctyl) radical.

Thiyl radicals are known to add to alkenes and alkynes, and they can also abstract hydrogen atoms from various substrates. nih.govtaylorandfrancis.com The reactivity of thiyl radicals is influenced by their electrophilicity. acs.org In a biological context, thiyl radicals can participate in processes like lipid peroxidation. wikipedia.org

Recent research has also explored the generation of aryl radicals from aryl halides for use in cyclization and other bond-forming reactions. chemrxiv.orgnih.govnih.gov While not directly applicable to the sulfanyl moiety of this compound, this highlights the broader importance of radical chemistry in the functionalization of aromatic systems.

Reactivity of the Benzene Moiety and Electronic Effects

The [(1-Methoxyoctyl)sulfanyl] substituent significantly influences the reactivity of the benzene ring towards electrophilic attack and in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The sulfanyl group (-SR) is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com This is due to the ability of the sulfur atom to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. youtube.comyoutube.com

The resonance structures for the sigma complex show that the positive charge can be delocalized onto the sulfur atom when the electrophile attacks at the ortho or para positions. youtube.com This additional resonance contributor provides significant stabilization, lowering the activation energy for ortho and para substitution compared to meta substitution. libretexts.org

The regioselectivity of EAS reactions is a well-studied phenomenon, with many reactions showing a strong preference for para- and ortho-substitution over meta-substitution. nih.govacs.orgstudysmarter.co.ukpnas.orgnih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophileMajor Products
NitrationNO₂⁺ortho- and para-nitrothis compound
HalogenationBr⁺, Cl⁺ortho- and para-halothis compound
Friedel-Crafts AlkylationR⁺ortho- and para-alkylthis compound
Friedel-Crafts AcylationR-C=O⁺ortho- and para-acylthis compound

Influence of the [(1-Methoxyoctyl)sulfanyl] Substituent on Aromatic Reactivity

The [(1-Methoxyoctyl)sulfanyl] substituent has two opposing electronic effects on the benzene ring:

Inductive Effect: Sulfur is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond (an electron-withdrawing inductive effect). This effect deactivates the ring towards EAS.

Resonance Effect: The lone pairs on the sulfur atom can be delocalized into the pi system of the benzene ring (an electron-donating resonance effect). masterorganicchemistry.com This effect activates the ring towards EAS.

Palladium-Catalyzed Functionalization of the Aromatic Ring (e.g., Heck, Suzuki-Miyaura type reactions)

While aryl halides are the most common substrates for palladium-catalyzed cross-coupling reactions, aryl thioethers have emerged as viable alternatives. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction couples an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com While less common, the use of aryl thioethers in Heck-type reactions has been reported. nih.gov This would involve the oxidative addition of the C-S bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and beta-hydride elimination to form the substituted alkene product. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile cross-coupling reaction between an organoboron compound and an aryl halide (or triflate), catalyzed by a palladium complex. nih.govrsc.orgnih.govyoutube.com The use of aryl thioethers in Suzuki-Miyaura couplings is an active area of research. organic-chemistry.org This would allow for the formation of a new C-C bond between the benzene ring of this compound and an organic group from a boronic acid or boronate ester.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Heck-MizorokiAlkenePd(OAc)₂, PPh₃, BaseSubstituted alkene
Suzuki-MiyauraBoronic acid/esterPd(PPh₃)₄, BaseBiaryl or Aryl-alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, BaseAryl-alkyne
Buchwald-HartwigAmine, Alcohol, ThiolPd catalyst, Ligand, BaseAryl-amine, -ether, -thioether

The development of new catalyst systems, particularly those with specialized phosphine (B1218219) ligands, has been crucial for expanding the scope of these reactions to include less reactive substrates like aryl thioethers. organic-chemistry.orgrsc.org

Detailed Mechanistic Elucidation of Key Transformations

The reactivity of this compound is dominated by the interplay between the electron-donating sulfur atom and the electron-withdrawing methoxy group, both attached to the same carbon atom. This arrangement makes the C-O and C-S bonds susceptible to cleavage under specific conditions, and the adjacent C-H bond prone to deprotonation. Key transformations would likely involve nucleophilic substitution, elimination, and oxidation reactions.

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction and for elucidating its mechanism. For a compound like this compound, kinetic analysis would likely focus on reactions such as hydrolysis or substitution at the α-carbon.

The hydrolysis of α-alkoxy thioethers, which is analogous to the hydrolysis of thioacetals, is expected to be acid-catalyzed. The reaction rate would be dependent on the concentration of both the substrate and the acid catalyst. A plausible rate law for the acid-catalyzed hydrolysis could be expressed as:

Rate = k[this compound][H⁺]

A systematic study would involve varying the concentrations of the substrate and the acid and monitoring the reaction progress over time, for instance, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

Experiment[Substrate] (mol/L)[H⁺] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.1 x 10⁻⁵

This data is hypothetical and intended for illustrative purposes to demonstrate how kinetic data would be presented.

The data in the hypothetical table would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant, k. Furthermore, performing the reaction at different temperatures would enable the determination of the activation energy (Ea) through an Arrhenius plot, providing deeper insight into the energy profile of the reaction. Studies on analogous thioether oxidations have shown that reaction rates can be very slow under physiological conditions but are significantly accelerated by certain reactive oxygen species. acs.org

Isotopic labeling is a powerful technique to trace the path of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgcreative-proteomics.com For this compound, several isotopic labeling experiments could be designed to elucidate reaction pathways.

To investigate the mechanism of acid-catalyzed hydrolysis, the reaction could be carried out in H₂¹⁸O (water enriched with the ¹⁸O isotope). The location of the ¹⁸O label in the products would reveal the site of nucleophilic attack. If the ¹⁸O is incorporated into the resulting octanal, it would support a mechanism involving the attack of water on a transient carbocation or a protonated intermediate. Conversely, if the ¹⁸O is found in the methanol product, it would suggest a different pathway, though this is less likely for this substrate.

Another potential isotopic labeling study could involve the use of deuterium-labeled substrates. For example, preparing [(1-Methoxy-1-deuteriooctyl)sulfanyl]benzene and studying its reactions could reveal kinetic isotope effects (KIEs). A significant KIE in a base-catalyzed elimination reaction, for instance, would indicate that the C-D bond is broken in the rate-determining step.

Illustrative Isotopic Labeling Experiment for Hydrolysis

ReactantLabeled AtomExpected Labeled Product (Mechanism A)Expected Labeled Product (Mechanism B)
This compoundH₂¹⁸OOctan-¹⁸O-alMethan-¹⁸O-ol
[(1-Methoxy-1-deuteriooctyl)sulfanyl]benzene--KIE observed in elimination

This table illustrates the expected outcomes of hypothetical isotopic labeling experiments.

Such studies are instrumental in distinguishing between different possible mechanistic pathways, such as Sₙ1 versus Sₙ2 type mechanisms in substitution reactions. nih.gov

The direct observation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence can be inferred through trapping experiments or spectroscopic techniques under specific conditions. For reactions involving this compound, key intermediates would likely be carbocations or oxonium/sulfonium ions.

In acid-catalyzed reactions, protonation of the methoxy group would generate an oxonium ion, which could then dissociate to form a resonance-stabilized carbocation, with charge delocalization onto the adjacent sulfur atom (a thionium ion). This electrophilic intermediate would then be susceptible to attack by nucleophiles. Trapping this intermediate could be attempted by running the reaction in the presence of a high concentration of a potent but "non-standard" nucleophile.

Computational chemistry provides a powerful tool for investigating the structures and energies of transient species like intermediates and transition states. mit.edusciencedaily.com Density Functional Theory (DFT) calculations could be employed to model the reaction pathway for the hydrolysis or substitution of this compound. These calculations can provide optimized geometries for the reactants, products, proposed intermediates, and transition states.

Hypothetical Calculated Energies for a Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1 (TS1)+15
Intermediate (Thionium ion)+5
Transition State 2 (TS2)+10
Products-5

This data is hypothetical and represents typical relative energies that might be obtained from computational studies.

The calculated energy profile can help to identify the rate-determining step of the reaction (the one with the highest energy transition state) and can be used to predict reaction rates, which can then be compared with experimental kinetic data. Such computational studies on related systems, like the reaction of thiols with α,β-unsaturated carbonyls, have provided valuable insights into reaction mechanisms. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Methoxyoctyl Sulfanyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides unparalleled insight into the connectivity of atoms, their chemical environment, and their spatial relationships.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of [(1-Methoxyoctyl)sulfanyl]benzene are predicted to exhibit characteristic signals that reflect the unique electronic environment of each nucleus within the molecule.

The ¹H NMR spectrum is anticipated to show distinct resonances for the aromatic and aliphatic protons. The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The splitting pattern of these protons will depend on their substitution pattern, but for a monosubstituted benzene (B151609) ring, a complex multiplet is often observed.

The aliphatic portion of the molecule would present more resolved signals. The proton at the chiral center (C1), being adjacent to both an oxygen and a sulfur atom, is expected to be significantly deshielded and appear as a multiplet around δ 4.5-5.0 ppm. The methoxy (B1213986) group protons (-OCH₃) would give a sharp singlet at approximately δ 3.3-3.6 ppm. The protons of the octyl chain would show a series of multiplets in the upfield region (δ 0.8-1.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon attached to the sulfur atom is expected to be shifted slightly downfield compared to the other aromatic carbons. The carbon of the chiral center (C1) is predicted to be the most downfield of the aliphatic carbons, likely in the range of δ 80-90 ppm, owing to the attached electronegative oxygen and sulfur atoms. The methoxy carbon should appear around δ 55-60 ppm. The carbons of the octyl chain would be found in the upfield region of the spectrum (δ 14-40 ppm).

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H7.40-7.20m-
H-1 (CH-S)4.85dd7.2, 5.8
OCH₃3.45s-
H-2 (CH₂)1.65-1.55m-
H-3 to H-7 (CH₂)1.40-1.20m-
H-8 (CH₃)0.88t7.0

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl (C-S)135.0
Phenyl (ortho, meta, para)130.0-127.0
C-1 (CH-S)85.0
OCH₃57.0
C-235.0
C-3 to C-731.8, 29.2, 25.5, 22.6
C-8 (CH₃)14.1

To unambiguously assign the proton and carbon signals and to confirm the proposed structure, a series of two-dimensional (2D) NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the proton at C1 and the methylene (B1212753) protons at C2 would confirm their connectivity. Similarly, correlations between the adjacent methylene groups of the octyl chain would be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton to its corresponding carbon atom. For example, the proton signal at δ 4.85 ppm would show a correlation to the carbon signal at δ 85.0 ppm, confirming their direct bond at the chiral center.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the methoxy protons to the C1 carbon, and from the H1 proton to the ipso-carbon of the phenyl ring, solidifying the connection between the aliphatic chain and the benzene ring via the sulfur atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximity of nuclei. For this compound, a NOESY experiment could show a correlation between the methoxy protons and the H1 proton, indicating their spatial closeness. This would be crucial for determining the preferred conformation around the C1-O and C1-S bonds.

Given that this compound possesses a chiral center at C1, determining its absolute configuration is a critical aspect of its structural elucidation. NMR spectroscopy, in conjunction with chiral auxiliaries, offers powerful methods for this purpose.

One common approach involves the use of chiral shift reagents (CSRs) , such as lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). In the presence of a CSR, the enantiomers of a chiral compound can form diastereomeric complexes, leading to the separation of their NMR signals. The differential shifts (Δδ) observed for the protons of the two enantiomers can allow for the determination of the enantiomeric excess and, in some cases, the assignment of the absolute configuration by comparing the data to established models.

Alternatively, the use of chiral derivatizing agents (CDAs) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. By forming diastereomeric esters or amides, the resulting NMR spectra will show distinct signals for each diastereomer. The analysis of the chemical shift differences (Δδ values) for protons near the newly formed chiral center can be used to deduce the absolute configuration of the original molecule based on empirical models of the CDA's conformation. researchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₅H₂₄OS). This is a critical step in confirming the identity of the compound.

Predicted HRMS Data

Ion Calculated m/z Elemental Composition
[M+H]⁺253.1621C₁₅H₂₅OS⁺
[M+Na]⁺275.1440C₁₅H₂₄NaOS⁺

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the cleavage of the C-S bond, leading to the formation of a stable benzenethiolate (B8638828) radical cation or a phenylthio radical and a methoxyoctyl carbocation. Another prominent fragmentation pathway would be the loss of the methoxy group as a neutral radical, followed by further fragmentation of the octyl chain. Alpha-cleavage adjacent to the sulfur atom is also a common fragmentation route for thioethers.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
253.16143.11CH₃OH + C₇H₁₄Phenylsulfonium ion
253.16110.03C₈H₁₇OBenzenethiol
253.16143.08C₇H₁₅[M-C₇H₁₅]⁺
253.16221.14CH₃OH[M-CH₃OH]⁺

This detailed spectroscopic analysis, combining various NMR techniques and mass spectrometry, would provide a comprehensive and unambiguous structural elucidation of this compound, including its connectivity, chemical environment, and stereochemistry.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit a combination of vibrational modes corresponding to its constituent parts: the benzene ring, the thioether linkage, the methoxy group, and the octyl chain.

Key Expected IR Vibrational Bands:

Aromatic C-H Stretching: The benzene ring will display sharp absorption bands corresponding to the stretching vibrations of the C-H bonds. These typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The octyl and methoxy groups contain sp³ hybridized carbon atoms, and their C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ range.

C-O Stretching: The presence of the methoxy group (-OCH₃) will give rise to a strong C-O stretching band, which is characteristic of ethers. This absorption is typically observed in the 1300-1000 cm⁻¹ region. libretexts.org

C-S Stretching: The thioether linkage (C-S-C) produces a weak to moderate absorption band. The C-S stretching vibration is generally found in the 710-570 cm⁻¹ range. libretexts.org Due to its weakness and position in the fingerprint region, it can sometimes be difficult to definitively assign.

Aromatic C=C Bending: The benzene ring also exhibits characteristic C=C in-plane bending vibrations in the fingerprint region, typically around 1600-1450 cm⁻¹.

CH₂ and CH₃ Bending: The aliphatic octyl chain will show characteristic bending (scissoring) vibrations for the CH₂ groups around 1465 cm⁻¹ and for the CH₃ group around 1375 cm⁻¹.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Benzene RingC-H Stretch3100-3000Sharp, Medium
Benzene RingC=C Bend1600-1450Medium to Strong
Alkyl ChainC-H Stretch3000-2850Strong
Methoxy GroupC-O Stretch1300-1000Strong
ThioetherC-S Stretch710-570Weak to Medium

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD)) for Absolute Configuration (if enantiomerically pure)

The molecule this compound possesses a chiral center at the carbon atom bonded to the methoxy group, the sulfur atom, the phenyl group, and the heptyl part of the octyl chain. This chirality means that the compound can exist as a pair of enantiomers. If the compound is synthesized or isolated in an enantiomerically pure or enriched form, chiroptical spectroscopy techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be employed to determine its absolute configuration (R or S).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral enantiomer of this compound would show a plain curve (either positive or negative) at wavelengths away from an absorption maximum, and a Cotton effect (a peak and a trough) in the region of an electronic transition (e.g., the π-π* transitions of the benzene ring). The sign of the Cotton effect can be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic absorption bands of the chromophores in the molecule, such as the benzene ring. The sign and intensity of these CD bands are directly related to the three-dimensional arrangement of the atoms around the chiral center.

For this compound, the benzene ring would act as the primary chromophore. The electronic transitions of the benzene ring, when perturbed by the chiral environment of the rest of the molecule, would give rise to a characteristic CD spectrum. By comparing the experimental CD spectrum to spectra of related compounds with known absolute configurations or to theoretical calculations, the absolute configuration of the enantiomerically pure this compound could be assigned.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if crystalline)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be obtained as a single crystal of suitable quality, this technique can provide precise information about its molecular geometry and conformation.

Prerequisites for X-ray Crystallography:

Crystalline Solid: The compound must be a solid that can be grown into well-ordered single crystals.

Crystal Quality: The crystals must be of sufficient size and quality to diffract X-rays effectively.

Information Obtained from X-ray Crystallography:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-O, C-C, C-H) and bond angles within the molecule can be obtained.

Conformation: The technique reveals the preferred conformation of the molecule in the solid state, including the torsion angles that define the spatial arrangement of the octyl chain, the methoxy group, and the phenyl group relative to each other.

Absolute Configuration: For a chiral molecule crystallized as a single enantiomer, X-ray crystallography using anomalous dispersion can unambiguously determine its absolute configuration (R or S).

Intermolecular Interactions: The crystal structure analysis also provides insights into how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as van der Waals forces or C-H···π interactions.

Given the flexibility of the octyl chain, this compound might exhibit conformational polymorphism, where different crystal forms have the molecule in different conformations. X-ray crystallography would be essential to characterize these different solid-state forms.

Computational and Theoretical Investigations of 1 Methoxyoctyl Sulfanyl Benzene

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are at the heart of modern chemical research, offering a lens into the electronic makeup of molecules. These methods are instrumental in predicting a wide array of properties from the ground up, based on the principles of quantum mechanics.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a molecule of the size and complexity of [(1-Methoxyoctyl)sulfanyl]benzene. DFT calculations would be employed to determine the molecule's ground state geometry—the three-dimensional arrangement of its atoms that possesses the lowest potential energy. This process involves an iterative optimization of the molecular structure to find the energy minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

ParameterPredicted Value
C(phenyl)-S Bond Length~1.77 Å
S-C(octyl) Bond Length~1.85 Å
C(phenyl)-S-C(octyl) Bond Angle~103°
C(phenyl)-S-C(octyl)-O Dihedral AngleVariable (conformation dependent)
C(octyl)-O Bond Length~1.42 Å
O-C(methoxy) Bond Length~1.41 Å

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the aromatic ring. Analysis of the FMOs would pinpoint the most probable sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
EHOMO-8.5
ELUMO-0.5
HOMO-LUMO Gap8.0
Ionization Potential (I)8.5
Electron Affinity (A)0.5
Electronegativity (χ)4.5
Chemical Hardness (η)4.0

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in a way that aligns with the familiar Lewis structures of classical chemistry. uni-muenchen.deq-chem.com It partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis provides insights into hybridization, bond polarity, and delocalization of electron density. wisc.edu

For this compound, NBO analysis would be used to:

Determine the natural atomic charges on each atom, revealing the distribution of electron density.

Analyze the hybridization of the atomic orbitals involved in bonding.

Quantify the extent of delocalization of the sulfur lone pairs into the phenyl ring's π-system, which is a key feature of aryl sulfides. researchgate.net

Investigate hyperconjugative interactions, such as those between the C-H bonds of the octyl chain and adjacent empty orbitals, which can influence conformational stability. rsc.org

The second-order perturbation theory analysis within the NBO framework can quantify the energetic importance of these delocalization interactions. uni-muenchen.de

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the (1-methoxyoctyl) side chain means that this compound can exist in numerous conformations. Understanding the preferred shapes of the molecule and the energy barriers between them is crucial for predicting its physical and chemical properties.

Conformational analysis aims to identify the stable conformers of a molecule and the transition states that connect them. libretexts.org This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. For a molecule with a long alkyl chain like this compound, this can be computationally intensive.

In the gas phase, the preferred conformation is determined by intramolecular forces such as steric hindrance and weak non-covalent interactions. In solution, the solvent can have a significant impact on the conformational equilibrium by stabilizing certain conformers over others through solute-solvent interactions. Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule in a simulated solvent environment over time. rsc.orgacs.org MD simulations track the motions of atoms and can reveal the dynamic interplay of different conformations.

The conformation of this compound is governed by a balance of steric and electronic effects.

Steric Factors: The bulky octyl group and the phenyl ring will tend to orient themselves to minimize steric repulsion. libretexts.org The long alkyl chain can adopt various folded and extended conformations, with the all-trans (anti-periplanar) arrangement of the carbon backbone generally being the lowest in energy in the absence of other interactions. acs.org The presence of the methoxy (B1213986) group at the C1 position of the octyl chain introduces additional steric constraints.

Electronic Factors: The interaction between the sulfur lone pairs and the π-system of the benzene (B151609) ring favors a conformation where the C(phenyl)-S-C(octyl) plane is not perpendicular to the phenyl ring, allowing for p-π conjugation. pleiades.online The orientation of the methoxy group will also be influenced by electronic effects, such as the anomeric effect, which involves the interaction of the oxygen lone pairs with the antibonding orbital of the adjacent C-S bond. rsc.org Furthermore, intramolecular hydrogen bonding, for instance between a hydrogen on the alkyl chain and the oxygen or sulfur atoms, could stabilize certain folded conformations.

By combining the results from electronic structure calculations and conformational analysis, a comprehensive understanding of the structure-property relationships for this compound can be achieved.

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Q & A

Q. How can the crystal structure of [(1-Methoxyoctyl)sulfanyl]benzene be determined using X-ray diffraction?

To determine the crystal structure:

  • Data Collection : Use a Bruker APEXII CCD area-detector diffractometer with a fine-focus sealed tube and graphite monochromator. Collect φ and ω scans at appropriate resolutions .
  • Space Group Assignment : Analyze systematic absences and symmetry operations to assign the space group (e.g., monoclinic P21/c for similar compounds) .
  • Refinement : Employ SHELXL for refinement, leveraging constraints for thermal parameters and hydrogen atom positioning. Validate using R-factors and residual electron density maps .

Q. What are effective strategies for synthesizing this compound derivatives?

  • Reaction Design : React thiol precursors (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with electrophilic partners (e.g., nitrophthalonitrile) in dry DMF under inert atmospheres (N₂). Optimize reaction time (5 days) and temperature (50–55°C) .
  • Purification : Isolate products via vacuum filtration and recrystallize in solvent systems like acetone/petroleum ether .

Q. How to conduct a comprehensive literature review on this compound and its analogs?

  • Database Utilization : Use SciFinder or Reaxys to search for CAS numbers, synthetic routes, and crystallographic data. Cross-reference with the Cambridge Structural Database (CSD) for structural analogs .
  • Keyword Strategies : Combine terms like "sulfanylbenzene derivatives," "crystallographic refinement," and "DFT analysis" to filter relevant studies .

Advanced Research Questions

Q. How to analyze discrepancies between experimental and computational structural data for this compound derivatives?

  • Root Causes : Differences often arise from intermolecular interactions (e.g., C–H···π contacts, hydrogen bonding) not modeled in isolated-molecule DFT calculations. For example, crystal packing forces can distort bond angles by 1–2° compared to gas-phase simulations .
  • Mitigation : Include solvent effects or periodic boundary conditions in computational models. Validate using Hirshfeld surface analysis to quantify intermolecular contributions .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • DFT Protocols : Use B3LYP/6-311G(d) to calculate HOMO-LUMO energies and molecular electrostatic potential (MEP). For sulfur-containing systems, include dispersion corrections (e.g., Grimme’s D3) to improve accuracy .
  • Key Insights : MEP maps reveal electrophilic/nucleophilic regions (e.g., negative potentials near sulfur atoms, positive near methoxy groups). HOMO-LUMO gaps (~4.39 eV) indicate charge-transfer capabilities .

Q. How to optimize the refinement process in crystallographic studies of sulfur-containing aromatic compounds?

  • Software Settings : In SHELXL, apply restraints for S–C bond distances (1.78–1.82 Å) and anisotropic displacement parameters for sulfur atoms. Use TWIN/BASF commands to handle twinning if observed .
  • Validation Tools : Check for overfitting using Rfree and validate hydrogen bonding via PLATON/ADDSYM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.